molecular formula C9H8N4 B8534591 4-(azidomethyl)-1H-indole

4-(azidomethyl)-1H-indole

Cat. No. B8534591
M. Wt: 172.19 g/mol
InChI Key: UDWDIOPWZFNDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azidomethyl)-1H-indole is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(azidomethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azidomethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(azidomethyl)-1H-indole

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-(azidomethyl)-1H-indole

InChI

InChI=1S/C9H8N4/c10-13-12-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2

InChI Key

UDWDIOPWZFNDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-4-methanol (71 mg, 0.48 mmol) in tetrahydrofuran (1 mL) at 0° C. was added diphenylphosphoryl azide (156 μL, 0.72 mmol) followed by 1,8-diaza[5.4.0]undec-7-ene (87.4 μL, 0.58 mmol). The cooling bath was removed and the solution was allowed to stir for 5 h. The solvent was evaporated and ethyl acetate was added. The solution was washed with 1 M HCl and brine, dried (MgSO4), filtered, concentrated and chromatographed (12% ethyl acetate/hexanes) to give 4-(azidomethyl)-1H-indole (1.496 g, 88%) as an oil.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
87.4 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1H-indole-4-methanol (Example 17; 71 mg, 0.48 mmol) in tetrahydrofuran (1 mL) at 0° C. was added diphenylphosphoryl azide (156 μL, 0.72 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (87.4 μL, 0.58 mmol). The cooling bath was removed and the solution was allowed to stir for 5 h. After the solvent was evaporated, ethyl acetate was added and the solution was washed with 1N hydrochloric acid solution and brine, dried (MgSO4), filtered and concentrated. The residual material was chromatographed over silica gel (12% ethyl acetateihexanes) to give 4-(azidomethyl)-1H-indole (1.496 g, 88% yield) as an oil.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
87.4 μL
Type
reactant
Reaction Step Two

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